2-(4-tert-butylphenoxy)-N-(3-chloro-4-fluorophenyl)acetamide
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Overview
Description
2-(4-tert-butylphenoxy)-N-(3-chloro-4-fluorophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a tert-butylphenoxy group and a chloro-fluorophenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-(3-chloro-4-fluorophenyl)acetamide typically involves the following steps:
Preparation of 4-tert-butylphenol: This can be synthesized by the alkylation of phenol with isobutylene in the presence of an acid catalyst.
Formation of 4-tert-butylphenoxyacetic acid: This involves the reaction of 4-tert-butylphenol with chloroacetic acid under basic conditions.
Coupling with 3-chloro-4-fluoroaniline: The final step involves the coupling of 4-tert-butylphenoxyacetic acid with 3-chloro-4-fluoroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenoxy)-N-(3-chloro-4-fluorophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
2-(4-tert-butylphenoxy)-N-(3-chloro-4-fluorophenyl)acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-(3-chloro-4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-tert-butylphenoxy)-N-(3-chlorophenyl)acetamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.
2-(4-tert-butylphenoxy)-N-(4-fluorophenyl)acetamide: Lacks the chlorine atom, which may influence its chemical properties.
2-(4-tert-butylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide: Contains a methyl group instead of a fluorine atom, potentially altering its behavior.
Uniqueness
The presence of both chloro and fluoro groups in 2-(4-tert-butylphenoxy)-N-(3-chloro-4-fluorophenyl)acetamide makes it unique compared to similar compounds
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(3-chloro-4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFNO2/c1-18(2,3)12-4-7-14(8-5-12)23-11-17(22)21-13-6-9-16(20)15(19)10-13/h4-10H,11H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIRSXGMTOSSJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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